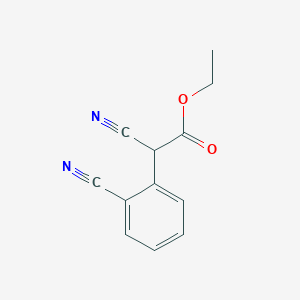

Ethyl 2-cyano-2-(2-cyanophenyl)acetate

CAS No.: 86369-35-9

Cat. No.: VC8421586

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86369-35-9 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | ethyl 2-cyano-2-(2-cyanophenyl)acetate |

| Standard InChI | InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 |

| Standard InChI Key | RZCYXJJZVNFIHF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C#N)C1=CC=CC=C1C#N |

| Canonical SMILES | CCOC(=O)C(C#N)C1=CC=CC=C1C#N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 2-cyano-2-(2-cyanophenyl)acetate features a central acetamide backbone substituted with two cyano groups: one at the α-position of the ester and another on the ortho position of the phenyl ring. The presence of dual electron-withdrawing cyano groups () significantly influences the compound’s electronic and steric profile, enhancing its reactivity in nucleophilic and cyclization reactions.

The molecular structure is defined by the following components:

-

Ester group: Ethoxycarbonyl () at the β-position.

-

Cyano groups: One at the α-carbon () and another on the adjacent phenyl ring.

Table 1: Molecular Properties of Ethyl 2-Cyano-2-(2-Cyanophenyl)acetate

| Property | Value |

|---|---|

| CAS Number | 86369-35-9 |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| Exact Mass | 214.0743 g/mol |

| XLogP3 | 1.93 (estimated) |

Systematic Nomenclature

The compound is named according to IUPAC guidelines as follows:

-

Root: Acetic acid (ethanoyloxy).

-

Substituents:

-

A cyano group at the α-carbon (position 2).

-

A 2-cyanophenyl group attached to the same carbon.

-

-

Esterification: Ethyl ester at the carboxylic acid terminus.

Alternative names include ethyl α-cyano-o-cyanophenylacetate and benzeneacetic acid, 2-cyano-, ethyl ester .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most efficient synthetic route, reported by Beugelmans et al., involves a base-mediated condensation reaction under irradiation .

Reaction Scheme:

Conditions:

-

Base: Potassium tert-butoxide ().

-

Catalyst: Ammonium chloride ().

-

Solvent: Liquid ammonia.

-

Time: 2 hours.

-

Yield: 90%.

The reaction proceeds via a Knoevenagel condensation mechanism, where the α-hydrogen of ethyl cyanoacetate is deprotonated by the strong base, forming an enolate that attacks the carbonyl carbon of 2-cyanobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated nitrile intermediate, which undergoes further stabilization .

Table 2: Optimized Synthesis Parameters

| Parameter | Detail |

|---|---|

| Temperature | Ambient (irradiation-assisted) |

| Key Reagents | |

| Purification | Recrystallization or chromatography |

Industrial Production Considerations

While industrial-scale data are scarce, process intensification strategies could involve:

-

Continuous-flow reactors to enhance irradiation efficiency.

-

Solvent recycling to reduce waste in ammonia-based systems.

-

Catalyst recovery for cost-effective scaling.

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O).

-

NMR ():

-

δ 1.3 ppm (t, 3H, ).

-

δ 4.2 ppm (q, 2H, ).

-

δ 7.5–8.1 ppm (m, 4H, aromatic).

-

Chemical Reactivity and Applications

Nucleophilic Substitution

The electron-deficient α-carbon facilitates nucleophilic attack, enabling:

-

Alkylation: Formation of quaternary carbon centers.

-

Cyclization: Intramolecular reactions to form pyridine or pyrimidine derivatives .

Reduction and Oxidation

-

Reduction: LiAlH₄ converts cyano groups to amines, yielding diamino esters.

-

Oxidation: HNO₃ or KMnO₄ oxidizes the ester to a dicarboxylic acid.

Applications in Heterocyclic Synthesis

The compound’s dual cyano groups make it a precursor for:

-

Agrochemicals: Thiazole derivatives for pesticidal activity.

Comparative Analysis with Related Compounds

Ethyl 2-(2-Cyanophenyl)acetate (CAS 67237-76-7)

-

Structural Difference: Lacks the α-cyano group.

-

Reactivity: Less electrophilic at the α-carbon, limiting nucleophilic substitution.

Methyl 2-Cyano-2-(4-cyanophenyl)acetate

-

Substitution Pattern: Para-cyanophenyl group reduces steric hindrance.

-

Applications: Preferable in linear polymer synthesis due to symmetry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume